
4-Cycloheptyloxane-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cycloheptyloxane-4-carboxylicacid is an organic compound characterized by a cycloheptyl ring attached to an oxane ring with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyloxane-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the oxane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as:
Cyclization: Using cycloheptanone and ethylene glycol with an acid catalyst.
Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: 4-Cycloheptyloxane-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Esters and Amides: Formed through esterification or amidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through substitution reactions on the oxane ring.
科学的研究の応用
4-Cycloheptyloxane-4-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Cycloheptyloxane-4-carboxylicacid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
類似化合物との比較
Cycloheptanone: Shares the cycloheptyl ring but lacks the oxane and carboxylic acid groups.
4-Oxazolecarboxylic acid: Contains a carboxylic acid group but has an oxazole ring instead of an oxane ring.
4,4-Difluorocyclohexanecarboxylic acid: Features a cyclohexane ring with fluorine substituents and a carboxylic acid group.
Uniqueness: 4-Cycloheptyloxane-4-carboxylicacid is unique due to its combination of a cycloheptyl ring, an oxane ring, and a carboxylic acid group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C13H22O3 |
|---|---|
分子量 |
226.31 g/mol |
IUPAC名 |
4-cycloheptyloxane-4-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c14-12(15)13(7-9-16-10-8-13)11-5-3-1-2-4-6-11/h11H,1-10H2,(H,14,15) |
InChIキー |
SDLUUMMMHYHNJL-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2(CCOCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




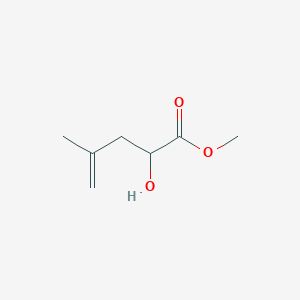
![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
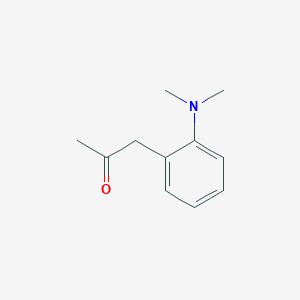
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
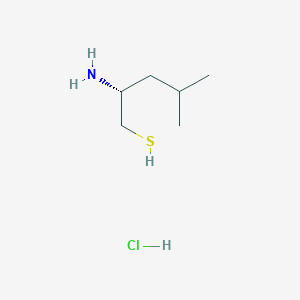



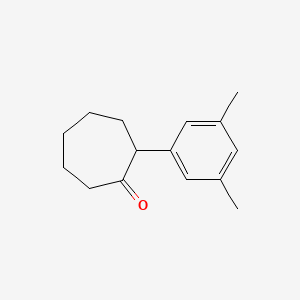
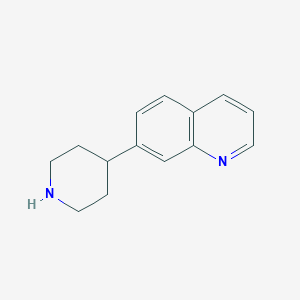

![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
